Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-difluoromethoxy-2-methylpyridine is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a difluoromethoxy group that can enhance metabolic stability and lipophilicity, and a methyl group, makes it a valuable intermediate in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of 5-bromo-4-difluoromethoxy-2-methylpyridine in common organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-4-difluoromethoxy-2-methylpyridine is provided in the table below.
| Property | Value |
| CAS Number | 1079352-13-8 |
| Molecular Formula | C₇H₆BrF₂NO |
| Molecular Weight | 238.03 g/mol |
| Appearance | Off-white to white solid |
| Storage | Inert atmosphere, Room Temperature |
Applications in Organic Synthesis
5-Bromo-4-difluoromethoxy-2-methylpyridine is primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The bromine atom at the 5-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) complex, initiating catalytic cycles such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. 5-Bromo-4-difluoromethoxy-2-methylpyridine can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters to generate more complex molecular scaffolds. These reactions are fundamental in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical agents.
// Reactants
reactant1 [label="5-Bromo-4-difluoromethoxy-2-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
reactant2 [label="R-B(OH)₂\n(Aryl/Heteroaryl Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Catalytic Cycle Nodes
pd0 [label="Pd(0)Ln", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"];
oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
intermediate1 [label="[Ar-Pd(II)Ln(Br)]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
intermediate2 [label="[Ar-Pd(II)Ln(R)]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Product
product [label="Coupled Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
reactant1 -> oxidative_addition [arrowhead=none];
pd0 -> oxidative_addition [color="#34A853"];
oxidative_addition -> intermediate1 [color="#34A853"];
reactant2 -> transmetalation [arrowhead=none];
intermediate1 -> transmetalation [color="#34A853"];
transmetalation -> intermediate2 [color="#34A853"];
intermediate2 -> reductive_elimination [color="#34A853"];
reductive_elimination -> product [color="#34A853"];
reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#EA4335", fontcolor="#202124"];
}
caption="Catalytic cycle of the Suzuki-Miyaura coupling."
This protocol is a general guideline and may require optimization for specific substrates.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[1] This reaction allows for the coupling of 5-Bromo-4-difluoromethoxy-2-methylpyridine with a wide range of primary and secondary amines. The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand and a strong base.[1][2]
// Reactants
reactant1 [label="5-Bromo-4-difluoromethoxy-2-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
reactant2 [label="R¹R²NH\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Catalytic Cycle Nodes
pd0 [label="Pd(0)Ln", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"];
oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
intermediate1 [label="[Ar-Pd(II)Ln(Br)]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
amine_coordination [label="Amine\nCoordination\n& Deprotonation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
intermediate2 [label="[Ar-Pd(II)Ln(NR¹R²)]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Product
product [label="Aminated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
reactant1 -> oxidative_addition [arrowhead=none];
pd0 -> oxidative_addition [color="#34A853"];
oxidative_addition -> intermediate1 [color="#34A853"];
reactant2 -> amine_coordination [arrowhead=none];
intermediate1 -> amine_coordination [color="#34A853"];
amine_coordination -> intermediate2 [color="#34A853"];
intermediate2 -> reductive_elimination [color="#34A853"];
reductive_elimination -> product [color="#34A853"];
reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#EA4335", fontcolor="#202124"];
}
caption="Catalytic cycle of the Buchwald-Hartwig amination."
This protocol is a general guideline and may require optimization for specific substrates.
| Parameter | Recommended Conditions |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos, DavePhos |
| Base | NaOt-Bu, KOt-Bu, LHMDS, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane, THF |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Application in Drug Discovery Workflow
5-Bromo-4-difluoromethoxy-2-methylpyridine serves as a valuable starting material in drug discovery programs. Its derivatives have potential applications as kinase inhibitors or in other therapeutic areas where the pyridine scaffold is beneficial. The general workflow from this building block to a potential drug candidate is outlined below.
// Nodes
start [label="5-Bromo-4-difluoromethoxy-2-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
synthesis [label="Library Synthesis\n(e.g., Suzuki, Buchwald-Hartwig)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
library [label="Compound Library", fillcolor="#FBBC05", fontcolor="#202124"];
screening [label="High-Throughput Screening (HTS)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
hits [label="Hit Compounds", fillcolor="#EA4335", fontcolor="#FFFFFF"];
lead_opt [label="Lead Optimization", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
candidate [label="Drug Candidate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> synthesis [color="#4285F4"];
synthesis -> library [color="#4285F4"];
library -> screening [color="#4285F4"];
screening -> hits [color="#4285F4"];
hits -> lead_opt [color="#4285F4"];
lead_opt -> candidate [color="#4285F4"];
}
caption="Drug discovery workflow utilizing the title compound."
Safety Information
5-Bromo-4-difluoromethoxy-2-methylpyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]
Conclusion
5-Bromo-4-difluoromethoxy-2-methylpyridine is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and materials science industries. Its utility in robust and versatile cross-coupling reactions allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable synthetic intermediate.
References